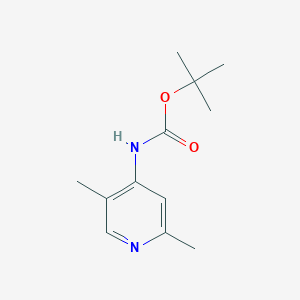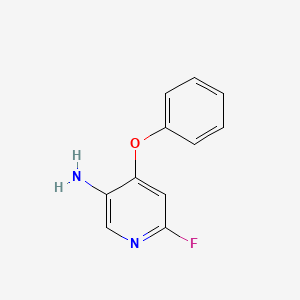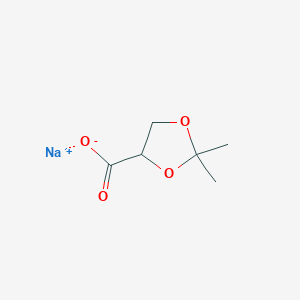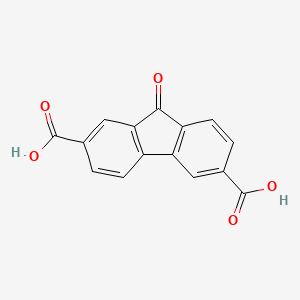
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is an organic compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a ketone group at the 9 position
Vorbereitungsmethoden
The synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- typically involves the oxidation of fluorene derivatives. One common method includes the use of strong oxidizing agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial production methods may involve similar oxidative processes but are scaled up to accommodate larger quantities. These methods also emphasize the importance of purity and yield optimization to meet industrial standards.
Analyse Chemischer Reaktionen
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their behavior. The ketone group can participate in redox reactions, affecting the compound’s reactivity and interactions with other substances .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- include:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Differing by the positions of the carboxylic acid groups.
9-Fluorenone-2-carboxylic acid: Lacking one of the carboxylic acid groups.
9-Oxo-9H-fluorene-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
Eigenschaften
CAS-Nummer |
60505-55-7 |
|---|---|
Molekularformel |
C15H8O5 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
9-oxofluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZWAQUZWFYDYXDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


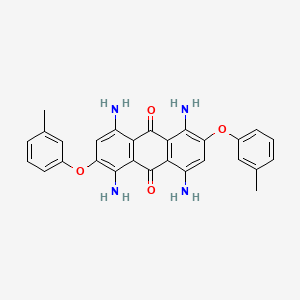
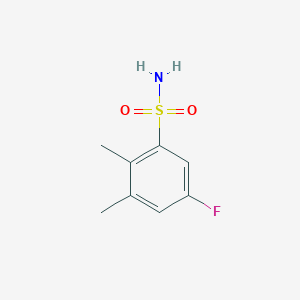
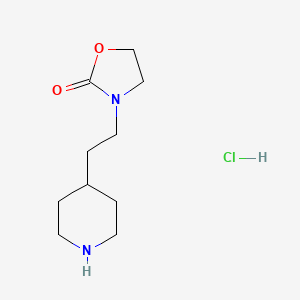
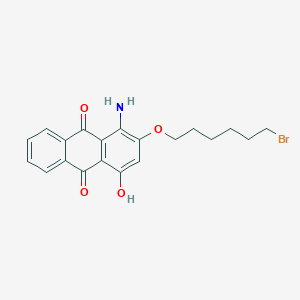

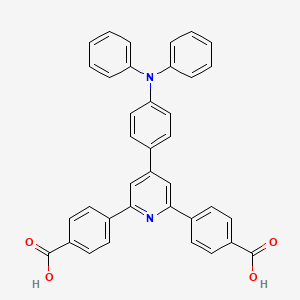
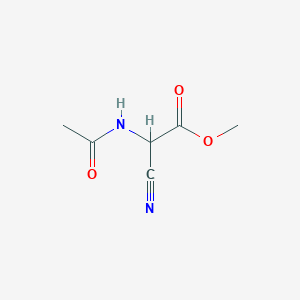
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
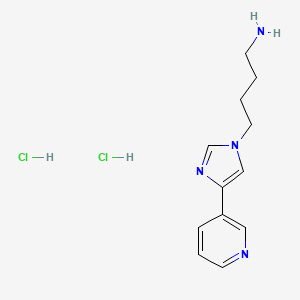
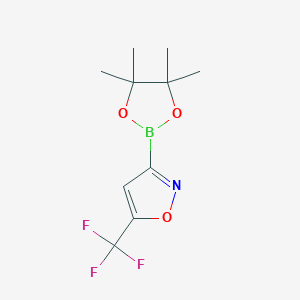
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
